- Green synthesis and biological evaluation of pyrimidine derivatives, Journal of Applicable Chemistry (Lumami, 2015, 4(5), 1462-1468

Cas no 91717-22-5 (2-Amino-4-piperidino-6-methylpyrimidine)

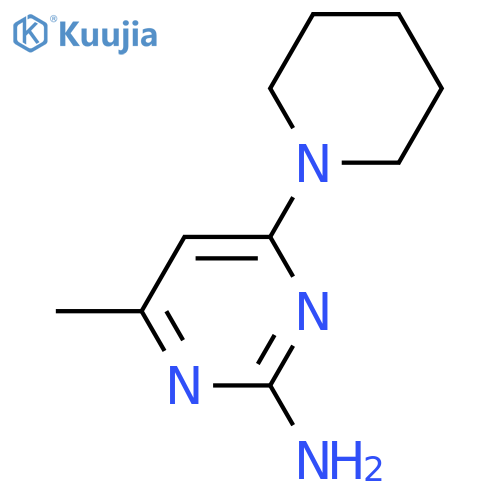

91717-22-5 structure

商品名:2-Amino-4-piperidino-6-methylpyrimidine

2-Amino-4-piperidino-6-methylpyrimidine 化学的及び物理的性質

名前と識別子

-

- 2-Amino-4-piperidino-6-methylpyrimidine

- 4-Methyl-6-(1-piperidinyl)-2-pyrimidinylamine

- 4-methyl-6-piperidin-1-ylpyrimidin-2-amine

- 4-methyl-6-piperidino-pyrimidin-2-ylamine

- 4-Methyl-6-(1-piperidinyl)-2-pyrimidinamine (ACI)

- Pyrimidine, 2-amino-4-methyl-6-piperidino- (7CI)

- 2-Amino-4-(1-piperidinyl)-6-methylpyrimidine

- 2-Amino-4-methyl-6-(piperidin-1-yl)pyrimidine

- 4-methyl-6-(1-piperidinyl)-2-pyrimidinamine

- SCHEMBL6600071

- DS-0722

- SR-01000402025-1

- 91717-22-5

- MLS000706633

- ChemDiv1_000749

- SR-01000402025

- DTXSID40353688

- HMS2596E08

- 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine

- HMS3382K10

- 4-methyl-6-piperidin-1-yl-pyrimidin-2-amine

- CHEMBL1508066

- Oprea1_411252

- cid_748221

- DB-005943

- Cambridge id 5493483

- MFCD01011781

- BDBM90296

- HMS589C01

- FS-2971

- J-507881

- AG-670/36898044

- AKOS001605146

- (4-methyl-6-piperidino-pyrimidin-2-yl)amine

- SB42966

- SMR000226017

- AB00087022-01

- 2-Pyrimidinamine, 4-methyl-6-(1-piperidinyl)-

- SY110853

-

- MDL: MFCD01011781

- インチ: 1S/C10H16N4/c1-8-7-9(13-10(11)12-8)14-5-3-2-4-6-14/h7H,2-6H2,1H3,(H2,11,12,13)

- InChIKey: ZWVDHBALCSTSJN-UHFFFAOYSA-N

- ほほえんだ: N1C(N2CCCCC2)=CC(C)=NC=1N

計算された属性

- せいみつぶんしりょう: 192.13700

- どういたいしつりょう: 192.137

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 55A^2

じっけんとくせい

- 密度みつど: 1.153

- ふってん: 421.8°C at 760 mmHg

- フラッシュポイント: 208.9°C

- 屈折率: 1.59

- PSA: 55.04000

- LogP: 2.00370

2-Amino-4-piperidino-6-methylpyrimidine セキュリティ情報

- 危害声明: H302-H315-H319-H335

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature

2-Amino-4-piperidino-6-methylpyrimidine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Amino-4-piperidino-6-methylpyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB436253-1 g |

2-Amino-4-piperidino-6-methylpyrimidine; . |

91717-22-5 | 1g |

€183.70 | 2023-04-23 | ||

| Chemenu | CM165564-25g |

2-Amino-4-piperidino-6-methylpyrimidine |

91717-22-5 | 98% | 25g |

$487 | 2024-07-20 | |

| Apollo Scientific | OR907039-5g |

2-Amino-4-piperidino-6-methylpyrimidine |

91717-22-5 | 95% | 5g |

£345.00 | 2025-02-21 | |

| abcr | AB436253- |

2-Amino-4-piperidino-6-methylpyrimidine; . |

91717-22-5 | €186.10 | 2023-01-10 | |||

| eNovation Chemicals LLC | D500883-5g |

2-AMino-4-piperidino-6-MethylpyriMidine |

91717-22-5 | 97% | 5g |

$435 | 2023-09-01 | |

| Matrix Scientific | 073677-5g |

2-Amino-4-piperidino-6-methylpyrimidine, 95+% |

91717-22-5 | 95+% | 5g |

$899.00 | 2023-09-06 | |

| Chemenu | CM165564-25g |

2-Amino-4-piperidino-6-methylpyrimidine |

91717-22-5 | 98% | 25g |

$430 | 2021-08-05 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188257-250mg |

2-Amino-4-piperidino-6-methylpyrimidine |

91717-22-5 | 95% | 250mg |

¥159.90 | 2023-09-04 | |

| eNovation Chemicals LLC | D500883-1g |

2-AMino-4-piperidino-6-MethylpyriMidine |

91717-22-5 | 97% | 1g |

$215 | 2023-09-01 | |

| eNovation Chemicals LLC | D500883-10g |

2-AMino-4-piperidino-6-MethylpyriMidine |

91717-22-5 | 97% | 10g |

$650 | 2023-09-01 |

2-Amino-4-piperidino-6-methylpyrimidine 合成方法

合成方法 1

はんのうじょうけん

1.1 4 h, 170 - 180 °C

2.1 Reagents: Phosphorus oxychloride ; 2 h, reflux

3.1 Reagents: Cesium carbonate Catalysts: Bis(dibenzylideneacetone)palladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Acetonitrile ; 42 min

2.1 Reagents: Phosphorus oxychloride ; 2 h, reflux

3.1 Reagents: Cesium carbonate Catalysts: Bis(dibenzylideneacetone)palladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Acetonitrile ; 42 min

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride ; 2 h, reflux

2.1 Reagents: Cesium carbonate Catalysts: Bis(dibenzylideneacetone)palladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Acetonitrile ; 42 min

2.1 Reagents: Cesium carbonate Catalysts: Bis(dibenzylideneacetone)palladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Acetonitrile ; 42 min

リファレンス

- Green synthesis and biological evaluation of pyrimidine derivatives, Journal of Applicable Chemistry (Lumami, 2015, 4(5), 1462-1468

合成方法 3

はんのうじょうけん

1.1 Reagents: Cesium carbonate Catalysts: Bis(dibenzylideneacetone)palladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Acetonitrile ; 42 min

リファレンス

- Green synthesis and biological evaluation of pyrimidine derivatives, Journal of Applicable Chemistry (Lumami, 2015, 4(5), 1462-1468

2-Amino-4-piperidino-6-methylpyrimidine Raw materials

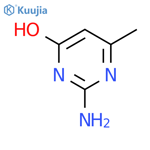

- 2-amino-6-methylpyrimidin-4-ol

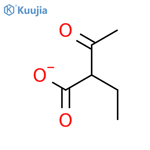

- Ethyl acetoacetate

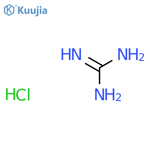

- Guanidine hydrochloride

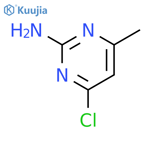

- 4-Chloro-6-methylpyrimidin-2-amine

2-Amino-4-piperidino-6-methylpyrimidine Preparation Products

2-Amino-4-piperidino-6-methylpyrimidine 関連文献

-

Ping Tong Food Funct., 2020,11, 628-639

-

2. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

91717-22-5 (2-Amino-4-piperidino-6-methylpyrimidine) 関連製品

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:91717-22-5)2-Amino-4-piperidino-6-methylpyrimidine

清らかである:99%/99%/99%

はかる:5g/25g/1g

価格 ($):775.0/2322.0/259.0